Carbamoyl peroxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57223-40-2 |
|---|---|
Molecular Formula |
C2H4N2O4 |
Molecular Weight |
120.06 g/mol |
IUPAC Name |
carbamoyl carbamoperoxoate |
InChI |
InChI=1S/C2H4N2O4/c3-1(5)7-8-2(4)6/h(H2,3,5)(H2,4,6) |
InChI Key |
ONANWDUDFJIIGP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)OOC(=O)N |
Origin of Product |
United States |
Decomposition Mechanisms and Chemical Reactivity of Carbamoyl Peroxide
Decomposition Pathways and Kinetics
The decomposition of carbamoyl (B1232498) peroxide is a multi-faceted process influenced by various factors, including temperature, moisture, and light. scielo.bringentaconnect.com The primary decomposition pathway involves its dissociation into its constituent molecules, which then undergo further reactions.
In an aqueous environment, carbamoyl peroxide readily dissociates into hydrogen peroxide (H₂O₂) and urea (B33335) (CO(NH₂)₂). smilesonic.compatsnap.comnih.gov This initial dissociation is a key step, as it releases the primary active agent, hydrogen peroxide. patsnap.com The solid, water-free form of hydrogen peroxide in the complex offers greater stability and more controlled release compared to its liquid counterpart. wikipedia.org The urea component helps to stabilize the hydrogen peroxide, allowing for a more gradual and sustained release. patsnap.com This controlled dissociation is crucial in many of its applications. smilesonic.com
The kinetics of this dissociation and subsequent decomposition are influenced by temperature. One study using isothermal thermogravimetric analysis showed a linear relationship with temperature in a two-step process, with the first step having an activation energy (Ea) of 45.73 J·mol⁻¹·K⁻¹. ingentaconnect.combenthamdirect.com The decomposition process is generally slow at moderate temperatures in the absence of catalysts. proakademia.eu
Following the initial dissociation, the resulting hydrogen peroxide and urea can undergo further decomposition. Hydrogen peroxide decomposes into water (H₂O) and oxygen (O₂). nih.govamegroups.org This decomposition can be accelerated by factors such as increased temperature, light, and the presence of catalysts. proakademia.euallenpress.com
Urea, in the presence of water, can decompose into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). scielo.bratamanchemicals.com The production of ammonia can contribute to an alkaline pH, which in turn can potentiate the action of the bleaching agent by promoting the formation of perhydroxyl radicals from hydrogen peroxide. scielo.br
Thermal analysis reveals that the decomposition of this compound is a complex, multi-step process. Differential scanning calorimetry has identified a sharp endothermic event at approximately 88.50°C. ingentaconnect.combenthamdirect.comingentaconnect.com Significant thermal decomposition occurs at temperatures above 82°C, and it is recommended not to heat the pure compound above 60°C to avoid accelerated decomposition. wikipedia.orgsmilesonic.com
Thermogravimetric analysis has shown that the thermal decomposition of this compound proceeds in a four-step process. ingentaconnect.combenthamdirect.comingentaconnect.com The stability of this compound is highly dependent on temperature. For instance, in one study, manipulated this compound gels showed a substantial decrease in concentration starting at 15 days when stored at 32°C ± 1°C. scielo.br After 45 days under these conditions, a significant reduction in the active ingredient was observed. scielo.br The degradation is influenced by what is described as a ternary system of this compound, urea, and water. ingentaconnect.combenthamdirect.com
Table 1: Thermal Decomposition Characteristics of this compound
| Parameter | Value | Reference |
| Endothermic Event | 88.50°C | ingentaconnect.combenthamdirect.comingentaconnect.com |
| Recommended Max Heating Temp. | < 60°C | wikipedia.orgsmilesonic.com |
| Significant Decomposition Temp. | > 82°C | wikipedia.orgsmilesonic.com |
| Decomposition Process | Four-step process | ingentaconnect.combenthamdirect.comingentaconnect.com |
| Activation Energy (Ea) - Step 1 | 45.73 J·mol⁻¹·K⁻¹ | ingentaconnect.combenthamdirect.com |
This compound is also susceptible to degradation upon exposure to light. allenpress.comresearchgate.net Photostability studies have shown significant degradation under irradiation compared to storage in the dark. In one experiment, the thermal degradation recovery after 5 days was 3.29%, while the photodegradation resulted in a recovery of only 11.31% compared to 97.4% for the sample kept in the dark. ingentaconnect.combenthamdirect.com The decomposition of hydrogen peroxide, a primary component, is known to be influenced by incident light. allenpress.com The generation of hydroxyl radicals can occur during the UV-light dissociation of hydrogen peroxide. wikipedia.org
Thermal Decomposition Behavior and Multi-Step Processes
Generation and Reactivity of Radical Species
The oxidizing power of this compound is largely attributed to the generation of highly reactive radical species from the decomposition of hydrogen peroxide. mdpi.comnih.gov
The decomposition of hydrogen peroxide, released from this compound, leads to the formation of several reactive species, including hydroxyl radicals (•OH) and perhydroxyl anions (HO₂⁻). mdpi.comthejcdp.com Hydrogen peroxide itself is a potent oxidizing agent that can produce these free radicals. nih.gov
The process begins with the dissociation of hydrogen peroxide into a hydrogen cation (H⁺) and a perhydroxyl anion (HO₂⁻). allenpress.com The formation of the perhydroxyl anion is influenced by pH; a higher pH favors its formation, leading to more free radical production. allenpress.com The optimal pH for the formation of the perhydroxyl ion is between 9.5 and 10. nih.gov This perhydroxyl anion is considered a key species responsible for bleaching effects. allenpress.com
The perhydroxyl anion can then react with another hydrogen peroxide molecule to form hydroxyl radicals (•OH) and perhydroxyl radicals (•OOH). allenpress.com The hydroxyl radical is an extremely reactive and short-lived species. wikipedia.org Studies have detected the generation of only hydroxyl radicals from acidic and neutral bleaching agents containing 35% this compound. nih.gov In contrast, both hydroxyl and perhydroxyl radicals were detected from alkaline hydrogen peroxide solutions. nih.gov The formation of these radicals is central to the chemical reactivity and oxidative capacity of this compound solutions. amegroups.orgmdpi.com
Exploration of Radical and Peroxide Complex Mechanisms in Decomposition
The decomposition of peroxides, including this compound, can proceed through various mechanisms, primarily involving radical intermediates or the formation of peroxide complexes. proakademia.eu The thermal decomposition of diacyl peroxides, a class of compounds structurally related to this compound, typically involves the homolytic cleavage of the weak oxygen-oxygen bond to generate acyloxyl radicals. rsc.orgrsc.org These radicals can then undergo further reactions, such as decarboxylation. rsc.org For instance, the thermal decomposition of dicumylperoxide has been shown to proceed via a pseudo-first-order kinetic model in the absence of oxygen, while an autocatalytic scheme is observed in its presence. nih.gov
The decomposition of hydrogen peroxide, a component of this compound when dissolved in water, can be catalyzed by various substances and proceed through either a radical mechanism, as proposed by Haber and Weiss, or a peroxide complex mechanism suggested by Kremer and Stein. proakademia.euwikipedia.org The specific pathway is often dependent on the catalyst and reaction conditions. proakademia.eu For example, the thermal decomposition of TATP (triacetone triperoxide) shows different dominant products depending on the heating rate, suggesting a complex decomposition pathway that can be influenced by experimental conditions. semanticscholar.org The presence of oxygen can also significantly alter the decomposition mechanism, as seen with dicumylperoxide where cumylhydroperoxide is formed as an intermediate only in aerated conditions. nih.gov
Table 1: Factors Influencing Peroxide Decomposition Mechanisms
| Factor | Influence on Decomposition Mechanism | Example |
| Presence of Oxygen | Can switch the mechanism from pseudo-first-order to autocatalytic. nih.gov | Thermal decomposition of dicumylperoxide. nih.gov |
| Catalysts | Can favor either radical or peroxide complex pathways. proakademia.eu | Transition metal-catalyzed decomposition of hydrogen peroxide. proakademia.eu |
| Temperature/Heating Rate | Can alter the distribution of final decomposition products. semanticscholar.org | Thermal decomposition of TATP. semanticscholar.org |
| Solvent Cage Effects | Can lead to recombination of radical pairs, affecting overall reaction products. rsc.org | 18O-scrambling in phthaloyl peroxide. rsc.org |
Chemical Generation of Carbamoyl Radicals via Peroxides
Carbamoyl radicals (•CONR2) are valuable reactive intermediates in organic synthesis. rsc.org Peroxides can serve as precursors for the generation of these radicals. One established method involves the reaction of formamides with a sacrificial oxidant like hydrogen peroxide, often catalyzed by iron, in a process known as the Minisci reaction. rsc.org In this reaction, a hydrogen atom is abstracted from the formamide (B127407) to generate the carbamoyl radical. rsc.org
More recent methods utilize photoredox catalysis to generate carbamoyl radicals under milder conditions. nih.gov For instance, acyl and carbamoyl chlorides can be activated using a nucleophilic organic catalyst and low-energy photons (blue LEDs) to produce the corresponding radicals. nih.gov These radicals can then participate in reactions such as Giese-type additions to electron-poor olefins. nih.gov Another photochemical approach involves the oxidation of oxamic acids, which leads to the generation of carbamoyl radicals through decarboxylation. rsc.org
Diacyl peroxides are also well-known sources of aryl and alkyl radicals under thermal, photochemical, or transition-metal catalyzed conditions, proceeding through the cleavage of the O-O bond followed by decarboxylation. rsc.org While not directly carbamoyl peroxides, this illustrates the general principle of generating radicals from peroxide-containing compounds. The generation of carbamoyl radicals from formamides can also be achieved using tert-butyl hydroperoxide (TBHP) in carbamoylation-peroxidation reactions of alkenes. beilstein-journals.org
Table 2: Methods for Generating Carbamoyl Radicals from Peroxide-Related Precursors
| Precursor | Method | Key Features |
| Formamides | Minisci reaction with H2O2/Fe catalyst. rsc.org | Utilizes a sacrificial oxidant. rsc.org |
| Carbamoyl chlorides | Photochemical catalysis with a nucleophilic organic catalyst. nih.gov | Requires low-energy photons; mild conditions. nih.gov |
| Oxamic acids | Photochemical or thermal oxidative decarboxylation. rsc.org | Mild and efficient method. rsc.org |
| Formamides | Reaction with TBHP in the presence of alkenes. beilstein-journals.org | Leads to carbamoylation-peroxidation products. beilstein-journals.org |
Oxidation Chemistry and Substrate Interactions
Peroxidation Reactions with Organic Substrates
This compound, primarily through its dissociation to urea and hydrogen peroxide in solution, can participate in peroxidation reactions with various organic substrates. wikipedia.org Hydrogen peroxide itself, or hydroperoxides like tert-butyl hydroperoxide (TBHP), are key reagents in these transformations. scispace.com
The peroxidation of α,β-unsaturated carboxylic acids and esters can be achieved using TBHP in the presence of a Co(acac)2 catalyst, yielding α-triethylsilylperoxy adducts which can then be converted to α-hydroperoxides. rsc.org Similarly, β-dicarbonyl compounds can undergo selective peroxidation at the α-position catalyzed by transition metals like Cu(ClO4)2·6H2O. rsc.org
In the presence of a strong acid catalyst, TBHP can react with ketones or aldehydes to replace the carbonyl group with two t-BuOO groups. scispace.com The addition of hydroperoxide anions to electron-deficient substrates, such as α,β-unsaturated carbonyl compounds, can occur via a Michael-type addition, leading to the formation of epoxides after subsequent ring closure. scispace.com Furthermore, the Kharasch–Sosnovsky peroxidation allows for the introduction of a peroxide fragment to various organic molecules, including the peroxidation of N-substituted tetrahydroisoquinolines with TBHP using a copper catalyst. beilstein-journals.org
Catalytic Oxidation of Organic Compounds using Hydrogen Peroxide Derived from this compound
This compound serves as a solid, stable, and easy-to-handle source of hydrogen peroxide for various catalytic oxidation reactions. wikipedia.org Upon dissolution, it releases hydrogen peroxide, which can then be activated by a catalyst to oxidize a range of organic compounds. wikipedia.orgamegroups.org This in-situ generation of hydrogen peroxide is advantageous for safety and handling. wikipedia.org
A variety of catalysts can be employed to activate the hydrogen peroxide derived from this compound. For example, benzisoselenazol-3(2H)-ones and bis(2-carbamoyl)phenyl diselenides have been shown to catalyze the hydrogen peroxide oxidation of sulfides to sulfoxides, N,N-dimethylhydrazones to nitriles, and azines to carbonyl compounds. tandfonline.com Similarly, new recoverable organoselenium catalysts have been developed for the hydroperoxide oxidation of substrates like alkyl arenes to alkyl aryl ketones. researchgate.net
The oxidation of alcohols to corresponding carbonyl compounds is a common application. mdpi.com Catalytic systems like Mn(II) salts with pyridine-2-carboxylic acid can efficiently epoxidize alkenes using hydrogen peroxide. acs.org this compound itself can be used to oxidize secondary alcohols to ketones, sulfides to sulfoxides and sulfones, and nitriles to amides. wikipedia.org
Table 3: Examples of Catalytic Oxidations Using Hydrogen Peroxide (from this compound)
| Substrate | Product | Catalyst System |
| Sulfides | Sulfoxides | Benzisoselenazol-3(2H)-ones. tandfonline.com |
| N,N-Dimethylhydrazones | Nitriles | Benzisoselenazol-3(2H)-ones. tandfonline.com |
| Secondary Alcohols | Ketones | This compound (self-catalyzed or with other catalysts). wikipedia.org |
| Alkenes | Epoxides | Mn(II)/Pyridine-2-carboxylic acid. acs.org |
| Alkyl arenes | Alkyl aryl ketones | Recoverable organoselenium catalyst. researchgate.net |
Mechanistic Studies of Oxygen Transfer in Oxidative Processes
The mechanism of oxygen transfer from peroxides to organic substrates is a subject of detailed study. In peroxidase-catalyzed reactions using hydrogen peroxide, the formation of a cation radical intermediate has been strongly suggested. nih.gov The oxidation of para-substituted thioanisoles by horseradish peroxidase compound II showed a large negative rho value in a Hammett plot, consistent with the formation of a cation radical in the rate-determining step. nih.gov The oxygen atom is proposed to transfer via the reaction of compound II with this cation radical intermediate. nih.gov
Ab initio molecular orbital studies on the oxidation of amines and sulfides by hydrogen peroxide have explored the nature of the oxygen-transfer step. wayne.edu These calculations suggest that without protic solvent catalysis, the energy barriers are very high. wayne.edu The mechanism likely involves a protonated solvent molecule transferring a proton to the distal oxygen of the hydroperoxide, in concert with another solvent molecule stabilizing the transfer of HO+ to the nucleophile. wayne.edu
In the context of manganese oxide catalysts, which can be used in hydrogen peroxide reactions, the process involves the generation of reactive oxygen species (ROS). researchgate.net The proposed mechanism for oxygen reduction and hydrogen peroxide reactions on these surfaces involves multiple steps, including the conversion of adsorbed oxygen species accompanied by Mn(IV)/Mn(III) redox transitions and the dissociation of the O-O bond. researchgate.net The reaction of CO2 with H2O2 can form peroxymonocarbonate (HCO4-), a strong two-electron oxidant that can accelerate the oxidation of substrates like protein thiols. nih.gov
Impact of Solution pH on Peroxide Reactivity and Reaction Rate
The pH of the solution can significantly influence the reactivity of peroxides and the rate of their reactions. solubilityofthings.com For hydrogen peroxide, which is released from this compound in aqueous solutions, its stability and oxidizing power are pH-dependent. proakademia.euwikipedia.org Hydrogen peroxide is a weak acid, and its decomposition can be affected by pH. proakademia.eu
In the context of bleaching, the effectiveness of hydrogen peroxide is enhanced at higher pH values. allenpress.com This is because the formation of the perhydroxyl anion (HO2-), a key reactive species, is favored at alkaline pH. allenpress.comnih.gov Stoichiometric experiments have shown that a higher pH leads to more perhydroxyl ions and consequently more free radical production, increasing the reaction rate. allenpress.com For example, in dental bleaching, the optimal pH for the formation of the potent perhydroxyl free radical is between 9.5 and 10. nih.gov Studies have shown a significant increase in the bleaching effectiveness of hydrogen peroxide solutions as the pH increases from 6.0 to 9.0. allenpress.com
The rate constants for the aqueous-phase reactions of hydroxyl radicals (which can be formed from peroxide decomposition) with organic compounds are also pH-dependent. For dicarboxylic acids, the rate constant generally increases with increasing pH due to the deprotonation of the carboxylic acid groups. mdpi.com This change in speciation can alter the reaction mechanism, for instance, by increasing the contribution of an electron transfer pathway. mdpi.com The stability of other related compounds, such as 3,5-dicarbamoyl-1,4-dihydropyridines, is also noted to be higher at lower pH values. researchgate.net
Table 4: pH Effects on Peroxide Reactivity
| pH Condition | Effect on Hydrogen Peroxide | Consequence |
| Acidic to Neutral | Lower concentration of perhydroxyl anion (HO2-). allenpress.comnih.gov | Slower reaction rates for processes dependent on HO2-. allenpress.com |
| Alkaline (e.g., pH 9-10) | Increased formation of perhydroxyl anion (HO2-). allenpress.comnih.gov | Enhanced bleaching efficacy and faster reaction rates. allenpress.comnih.gov |
| General | Affects the speciation of substrates (e.g., protonation/deprotonation). mdpi.com | Alters reaction rate constants and potentially the reaction mechanism. mdpi.com |
Interactions with Complex Organic Matrices
This compound, upon decomposition, releases reactive species that can interact significantly with complex biological and synthetic organic matrices. The primary mechanism involves its breakdown into hydrogen peroxide and urea. ucl.ac.uk The hydrogen peroxide subsequently generates free radicals, such as hydroxyl radicals and reactive oxygen molecules, which are highly reactive and initiate oxidative processes. redalyc.orgscielo.sa.cr These interactions can lead to substantial alterations in the structural and chemical integrity of materials like proteins and polymeric resins.
Molecular-Level Disruption of Protein Quaternary Structure (e.g., Collagen) by Radical By-products
The free radical by-products generated from the decomposition of this compound are capable of inducing significant structural and chemical changes in proteins, particularly collagen. Research conducted on dentinal collagen demonstrates that exposure to this compound leads to a disruption of the protein's quaternary structure. ucl.ac.uknih.gov This process has been described as gelatinization, where the organized, triple-helix structure of collagen is denatured, resulting in a glassy, amorphous appearance. ucl.ac.uknih.gov The damage is observable even at low concentrations of this compound and intensifies with both increased concentration and longer exposure times. ucl.ac.uknih.gov
The interaction between the radical by-products and the protein leads to cleavage of the polypeptide chain and the formation of cross-linked protein aggregates. researchgate.net This oxidative damage primarily targets amino acid residues. researchgate.net Spectroscopic analysis using Raman spectroscopy has quantified these chemical changes, showing a significant decrease in the integrated area of amide I and amide III bands in collagen after this compound application. ucl.ac.uknih.gov The amide I band is particularly affected, indicating substantial alteration of the protein's backbone conformation. ucl.ac.uknih.gov
Studies have quantified the release of protein from teeth treated with this compound, confirming the degradation of the organic matrix.
Table 1: Protein Release from Teeth After Treatment with Peroxide Agents
This table summarizes the average amount of collagen and non-collagen protein released from teeth following the application of various whitening agents, including different forms of this compound. Data is expressed in mg/mL.
| Treatment Agent | Concentration | Average Collagen Released (mg/mL) | Average Non-Collagen Protein Released (mg/mL) |
|---|---|---|---|
| Carbamide Peroxide with LED | 35% | 1.994 | 0.4155 |
| Carbamide Peroxide | 44% | 1.530 | 0.6363 |
| Hydrogen Peroxide Pen | 14% | 0.9034 | N/A |
| Activated Charcoal | N/A | 1.048 | 0.5714 |
Source: Adapted from Wiley Analytical Science, 2022. wiley.com
These findings indicate that the radical by-products from this compound directly cause a deleterious change in the collagen structure, disrupting its natural conformation and leading to its breakdown and release from the tissue matrix. nih.govwiley.com
Chemical Alterations of Polymeric Resin Composites
Polymeric resin composites, widely used in dental restorations, are also susceptible to chemical alteration by this compound. These composites typically consist of a resin matrix, such as BisGMA (bisphenol A-glycidyl methacrylate), UDMA (urethane dimethacrylate), BisEMA (ethoxylated bisphenol A dimethacrylate), and TEGDMA (triethylene glycol dimethacrylate), combined with inorganic filler particles. allenpress.com
The decomposition of this compound into hydrogen peroxide and its subsequent generation of free radicals can affect the resin composite in several ways. redalyc.orgscielo.sa.cr These highly reactive radicals can induce the breaking of polymer chains within the resin matrix and degrade the interface between the resin and the inorganic filler particles, leading to filler-matrix debonding. redalyc.orgscielo.sa.crresearchgate.net This degradation can result in changes to the material's mechanical and physical properties, such as surface hardness and roughness. scielo.sa.cr
Research into the effects of this compound on resin composites has yielded varied and sometimes contradictory results, suggesting the outcome is highly dependent on the specific composition of the resin, the concentration of the peroxide, and the duration of the treatment. redalyc.org
Table 2: Research Findings on the Effect of this compound on Resin Composite Microhardness
This table presents a summary of findings from various studies on how different concentrations of this compound (CP) affect the surface microhardness of dental resin composites.
| Study Focus | CP Concentration | Observed Effect on Microhardness | Source |
|---|---|---|---|
| Effect on microfilled and hybrid composites | 10% | Caused only slight softening | allenpress.com |
| Effect on various restorative materials | 10-16% | Controversial results: some studies report decreased microhardness, others report an increase or no significant change. | redalyc.org |
| Effect on microhybrid composite resin | 15-16% | Microhardness values of the control group were lower than baseline, suggesting hydrolytic degradation from artificial saliva may also be a factor. | actaodontologicalat.com |
| Effect on composite resins | 16% | Did not significantly alter the hardness of the composite resins. | researchgate.net |
| Effect on hybrid and microfilled composites | 20% and 35% | No significant change from baseline. | nih.gov |
The chemical reactions can cause erosion of the organic matrix, which may lead to increased surface roughness and a reduction in surface hardness. scielo.sa.crelsevier.es However, some studies have reported no significant changes or even an increase in microhardness. redalyc.orgallenpress.com The organic matrix of composite resins makes them inherently less resistant to chemical changes compared to more inert materials like ceramics. scielo.sa.cr For instance, resin cements have been shown to be relatively unchanged after treatment with this compound solution when compared to zinc phosphate (B84403) and glass-ionomer cements, which showed eroded matrices. nih.gov The variability in findings underscores the complexity of the interactions between this compound and the multicomponent nature of polymeric resin composites. actaodontologicalat.com
Stability and Degradation Kinetics in Diverse Chemical Environments
Environmental Factors Affecting Stability
The stability of carbamoyl (B1232498) peroxide is a multifactorial issue, with temperature, light, moisture, pH, and the presence of other chemical entities playing crucial roles. scielo.br
Temperature is a primary determinant of carbamoyl peroxide's stability. Elevated temperatures accelerate its decomposition. At temperatures exceeding 30°C, this compound begins to break down into its constituent parts: urea (B33335), oxygen, and water (from the decomposition of hydrogen peroxide). scielo.br Studies have shown that a 10°C rise in temperature can increase the degradation rate by a factor of two to five. scielo.br
Research conducted on various formulations of this compound illustrates this temperature dependency. For instance, in one study, both powdered and gel formulations were evaluated at different temperatures over 45 days. Under refrigeration (8°C ± 1), the compound remained stable. However, when stored at 32°C ± 1, significant degradation was observed, particularly after 30 days. scielo.br Another study found that a 10% this compound gel was most stable under refrigeration at 5°C, while storage at 40°C led to substantial degradation. researchgate.net The initial degradation, which produces water, can further accelerate the process by dissolving more of the compound, creating a feedback loop of decomposition. researchgate.netscite.ai
Long-term stability assessments confirm these findings. A nanofibrous film containing this compound, when stored for 12 months, showed significant structural destruction at 45°C compared to storage at 25°C. nih.gov Thermal analysis has identified a sharp endothermic event for this compound at 88.50°C, signaling a rapid decomposition. benthamdirect.com
Table 1: Effect of Temperature on Carbamide Peroxide (CP) Stability in Different Formulations
| Formulation | Storage Condition | Time | Remaining CP (%) / Observation | Source |
|---|---|---|---|---|
| Powder (CP24 & CP48) | Refrigeration (8°C ± 1) | 45 days | Stable | scielo.br |
| Powder (CP24 & CP48) | Stove (32°C ± 1) | 15 days | Substantial decrease in CP level | scielo.br |
| Gel (G24 & G48) | Stove (32°C ± 1) | 30 days | Stable | scielo.br |
| Gel (G48) | Stove (32°C ± 1) | 45 days | 10.27% reduction | scielo.br |
| 10% CP Gel | Refrigeration (5°C) | 30 days | Stable | researchgate.net |
| 10% CP Gel | 40°C | - | Unstable | researchgate.net |
| Nanofibrous Film (CP-F) | 45°C | 12 months | Enhanced destruction of nanofibrous structure | nih.gov |
Exposure to light, particularly UV radiation, is another critical factor that promotes the degradation of this compound. nih.gov The solid-state form of the compound generally offers more protection against photolytic degradation than liquid solutions. nih.gov In a comparative study, this compound within a nanofibrous film showed significantly lower degradation under UV light compared to its solution in water or a polymer solution. nih.gov Another investigation into photostability found a degradation recovery of only 11.31% for a sample exposed to light, compared to 97.4% for a sample stored in the dark. benthamdirect.com
Moisture content, or relative humidity (RH), also plays a pivotal role in the stability of this compound, often in conjunction with temperature. koreascience.kr High humidity accelerates the decomposition of the crystalline form of the compound. koreascience.kr A study on a nanofibrous film containing this compound demonstrated that storage at a high temperature and high humidity (45°C/75% RH) led to increased water absorption and the breakdown of the film's structure. Conversely, at a lower humidity (25°C/30% RH), the film's structure and the integrity of the compound were maintained over a 12-month period. nih.gov
Table 2: Impact of Light and Humidity on Carbamide Peroxide (CP) Stability
| Condition | Formulation | Observation | Source |
|---|---|---|---|
| UV Light Exposure | CP in Nanofibrous Film (CP-F) | Significantly lower degradation compared to aqueous solution | nih.gov |
| Light Exposure | CP Sample | 11.31% degradation recovery vs. 97.4% in dark control | benthamdirect.com |
| High Humidity & High Temperature | CP Crystal | Increased decomposition rate | koreascience.kr |
| High Humidity (75% RH) at 45°C | CP in Nanofibrous Film (CP-F) | Enhanced water absorption and structural destruction | nih.gov |
| Low Humidity (30% RH) at 25°C | CP in Nanofibrous Film (CP-F) | Structure and compound remained stable for 12 months | nih.gov |
The pH of the formulation has a profound effect on the stability of this compound. The decomposition of its active component, hydrogen peroxide, is highly pH-dependent. allenpress.com In alkaline solutions, the formation of the perhydroxyl anion (HO₂⁻) initiates the decomposition process. allenpress.com Consequently, formulations with a neutral or alkaline pH tend to exhibit a slower rate of peroxide degradation, which can enhance the stability of the product during storage. unam.mx
Studies evaluating commercial bleaching gels have shown varied pH stability over time. Some products maintain a stable alkaline or near-neutral pH, while others tend to become more acidic. unam.mxcdejournal.com For example, one investigation found that out of four 10% this compound gels, one showed minimal pH variation over 12 months, whereas others showed a gradual decrease. cdejournal.com Another study observed that some gels maintained a stable alkaline pH (above 7.0), while others started near neutral and became acidic (pH dropping to 5.22) over time. researchgate.net The higher stability of hydrogen peroxide in acidic systems is attributed to the insignificant amount of the perhydroxyl ion initiator. allenpress.com
Table 3: pH Stability of 10% Carbamide Peroxide Gels Over Time
| Product | Initial pH | Final pH (Time) | Observation | Source |
|---|---|---|---|---|
| Product 1 (OpB) | Alkaline | Stable Alkaline | Remained stable during use | unam.mx |
| Product 2 (WHPB) | Near Neutral (7.0) | Stable Near Neutral | Remained stable during use | unam.mx |
| Product 3 (WHP) | Neutral | Acidic | Decreased its pH after 15 min | unam.mx |
| Product 4 (BM4) | ~6.14 | ~5.22 | Acidification over time | researchgate.net |
| Product 5 (Group OP, FGM, PHS) | - | - | Gradual decrease in concentration within normal degradation patterns | cdejournal.com |
The integrity of this compound is not solely dependent on environmental factors but is also significantly affected by the other components within its formulation. Excipients can either enhance stability or promote degradation. scielo.brijpsjournal.com For example, the inclusion of Carbopol 940®, a thickening agent, has been shown to provide greater stability to this compound in gel formulations by slowing the release of oxygen. scielo.br Conversely, certain reactive impurities often found in pharmaceutical excipients, such as residual peroxides, transition metal ions, and organic acids, can catalyze the degradation of the active compound. ijpsjournal.comnih.gov
Formulation strategies can be employed to mitigate instability. Developing this compound in a solid dosage form, such as an electrospun nanofibrous film composed of polyvinyl alcohol, polyvinylpyrrolidone (B124986), and silica (B1680970), has been shown to significantly enhance its stability compared to aqueous solutions. nih.govnih.gov The presence of trace metals can be particularly detrimental, as they can catalyze decomposition reactions. ijpsjournal.com For instance, hydroperoxides are common impurities in excipients that are known to play a major role in the degradation of drug substances. nih.gov Therefore, a thorough understanding and screening of excipients for reactive impurities is crucial for developing a stable this compound product. nih.gov
pH-Mediated Stability and Degradation Rate
Kinetic Analysis of Degradation Processes
Understanding the kinetics of this compound degradation is essential for predicting its shelf-life and ensuring its efficacy. This involves determining the order of the decomposition reaction and its rate constants under various conditions.
The degradation of this compound can follow different kinetic models depending on its physical state and formulation. In a solid state, such as a nanofibrous film, the degradation has been described by first-order kinetics. nih.gov This means the rate of degradation is directly proportional to the concentration of the remaining this compound. The predicted half-life in one such film was approximately 6.52 years, highlighting its enhanced stability. nih.gov The degradation under UV light exposure also followed a first-order model. nih.gov
In other scenarios, the kinetics can differ. The breakdown of crystalline this compound has been observed to follow an apparent zero-order reaction, where the rate is constant and independent of the reactant concentration. koreascience.kr However, when dissolved in dilute organic solvents like propylene (B89431) glycol or glycerine, the decomposition shifts to an apparent first-order reaction. koreascience.kr
Table 4: Kinetic Parameters of Carbamide Peroxide (CP) Degradation
| Formulation/Condition | Reaction Order | Rate Constant (k) / Half-life (t½) | Source |
|---|---|---|---|
| CP in Nanofibrous Film | First-order | t½ ≈ 6.52 years (predicted) | nih.gov |
| CP Crystal | Apparent Zero-order | - | koreascience.kr |
| CP in dilute Propylene Glycol/Glycerine | Apparent First-order | - | koreascience.kr |
| Decomposition of Fe(III)-hydroperoxy complexes | Unimolecular | k = 2.7 × 10⁻³ s⁻¹ | dss.go.th |
Activation Energy Calculation for Thermal Decomposition
The thermal decomposition of this compound has been analyzed to determine its kinetic parameters. Through methods such as isothermal thermogravimetric analysis, the activation energy (Ea) for the initial stage of thermal decomposition has been calculated. benthamdirect.comingentaconnect.com An Arrhenius plot derived from this analysis shows a linear relationship with temperature, indicating that degradation is temperature-dependent. benthamdirect.comdntb.gov.ua This degradation is thought to be influenced by the surface transition state and the formation of a ternary system involving this compound, urea, and water. benthamdirect.comingentaconnect.comdntb.gov.ua
One study characterized the thermal behavior of this compound, noting a sharp endothermic event at 88.50°C and a four-step thermal decomposition process. benthamdirect.comingentaconnect.comdntb.gov.ua The activation energy for the first step of this process was determined as detailed in the table below.
Table 1: Activation Energy for Thermal Decomposition of this compound
| Parameter | Value | Method | Source |
|---|
Anomalous Transport Mechanisms in Controlled Release Systems
In controlled-release systems, the mechanism by which this compound is released from its carrier matrix is a crucial factor. Studies on various formulations, including nanoemulgels and electrospun nanofibrous films, have shown that the release does not follow simple Fickian diffusion. mdpi.commdpi.com Instead, the release kinetics are often best described by the Korsmeyer-Peppas model, which indicates an anomalous (non-Fickian) transport mechanism. mdpi.commdpi.comnih.gov
This anomalous transport is characterized by a release exponent ('n') with a value between 0.45 and 0.89. mdpi.commdpi.com Such values suggest that the release of this compound is governed by a combination of two processes: the diffusion of the drug through the polymer matrix and the relaxation or swelling of the polymer chains. mdpi.com
Table 2: Release Mechanisms of this compound from Controlled-Release Systems
| Formulation Type | Kinetic Model | Release Exponent (n) | Indicated Mechanism | Source |
|---|---|---|---|---|
| Nanoemulgel (CP-NG) | Korsmeyer-Peppas | 0.52–0.71 | Anomalous Transport | mdpi.com |
Strategies for Enhanced Stability and Controlled Release
To overcome the inherent instability of this compound and to control its release, various advanced formulation strategies have been developed. These methods focus on protecting the active compound from degradation and modulating its delivery from the formulation.
Development of Gel and Nanoemulgel Formulations
Gels and nanoemulgels are prominent among the formulations designed to improve the stability and control the release of this compound. Associating this compound with a gelling agent like Carbopol 940® has been shown to confer greater stability compared to the pure compound, particularly under refrigerated conditions. scielo.br
A more advanced approach involves the development of nanoemulgels, which are oil-in-water nanoemulsions incorporated into a gel base. mdpi.commmsl.cz These systems can sustain the release of this compound and protect it from degradation. mdpi.com For instance, a novel this compound nanoemulgel (CP-NG) was developed using modified rice as a natural gelling agent, which successfully reduced the burst release of the active compound. mdpi.commmsl.cz The nanoemulgel format improves thermodynamic stability by increasing the consistency of the external medium, thereby reducing the mobility of the internal oil phase. nih.gov
Table 3: Gel and Nanoemulgel Formulations for this compound
| Formulation | Key Components | Key Findings | Source |
|---|---|---|---|
| Carbopol Gel | Carbopol 940® (1.5%) | Provided greater stability for at least 45 days under refrigeration. | scielo.br |
| Nanoemulgel (CP-NG) | Modified rice (gelling agent), oil-in-water nanoemulsion | Reduced burst release; release followed first-order kinetics and anomalous transport. | mdpi.commmsl.cz |
Solid Dispersion Techniques for Improved Stability
The solid dispersion technique is another effective strategy for stabilizing unstable compounds like this compound. mdpi.comscholarsresearchlibrary.com This method involves dispersing the drug in a solid, inert carrier, which can improve stability against decomposition pathways such as hydrolysis and oxidation. mdpi.com By using this technique, the drug can be converted from a crystalline to a more stable amorphous form within the carrier matrix. mdpi.com
In one study, solid dispersions of this compound were prepared using carriers such as white soft paraffin (B1166041) or a mixture of polyvinylpyrrolidone (PVP) and white soft paraffin. mdpi.comdntb.gov.ua The inclusion of PVP, a polymer with both hydrophilic and lipophilic properties, was found to inhibit the recrystallization of this compound and enhance its stability within the dispersion. mdpi.com The ratio of the drug to the carrier was found to be a critical parameter affecting the drug's crystallinity and the subsequent performance of formulations derived from these dispersions. mdpi.comresearchgate.net
Table 4: Solid Dispersion Formulations for this compound
| Carrier(s) | Drug:Carrier Ratio | Effect on Drug | Source |
|---|---|---|---|
| White Soft Paraffin (WSP) | Varied | Affected drug crystallinity. | mdpi.com |
| Polyvinylpyrrolidone (PVP)-WSP Mixture | 1:1 (PVP:WSP) | Inhibited recrystallization; dispersed drug in an amorphous form. | mdpi.com |
Polymeric Encapsulation to Mitigate Degradation
Encapsulation within a polymeric matrix is a widely used technique to shield sensitive compounds from environmental factors like heat, light, and moisture, thereby mitigating degradation. mdpi.com For this compound, encapsulation in polymeric systems has been shown to significantly enhance its chemical stability and provide a means for controlled release. nih.govmdpi.comresearchgate.net
One successful approach has been the loading of this compound into electrospun nanofibrous films (ENF). mdpi.comnih.gov These films, composed of polymers such as polyvinyl alcohol (PVA) and polyvinylpyrrolidone (PVP), encapsulate the drug in a non-crystalline, amorphous state. mdpi.comnih.gov Studies have demonstrated that the stability of this compound in these nanofibrous films is significantly higher than in aqueous solutions. nih.govmdpi.com The degradation kinetics in these films followed a first-order reaction, with a predicted half-life of approximately 6.52 years under specific storage conditions. nih.gov Other research has explored the use of polymeric nanoparticles and microcapsules to improve stability and achieve controlled delivery. researchgate.netisciii.es
Table 5: Polymeric Encapsulation of this compound
| Encapsulation System | Polymer(s) | Key Findings | Source |
|---|---|---|---|
| Electrospun Nanofibrous Film (ENF) | Polyvinyl alcohol (PVA), Polyvinylpyrrolidone (PVP), Silica | Significantly higher stability than in aqueous solution; drug dispersed in non-crystalline form. | nih.govmdpi.comnih.gov |
| Polymeric Nanoparticles | Not specified | Able to prevent thermal degradation and photostability; maintained stability for at least 90 days. | researchgate.net |
Spectroscopic and Structural Characterization of Carbamoyl Peroxide
Vibrational Spectroscopy Applications
Vibrational spectroscopy serves as a powerful tool for probing the molecular structure of carbamoyl (B1232498) peroxide by examining the vibrations of its constituent atoms.
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the chemical bonds within carbamoyl peroxide and monitoring its reactions. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes of its functional groups. For instance, the stretching vibration of O-H is observed around 3458 cm⁻¹, which can be attributed to the presence of water and hydrogen bond hydroxyl groups. amegroups.org Bands at approximately 3352 cm⁻¹ and 2812 cm⁻¹ are assigned to the stretching vibrations of N-H and O-H, respectively. amegroups.org
FTIR is not only used for initial characterization but also for monitoring chemical reactions involving this compound. rsc.orgthermofisher.com By tracking changes in the intensity or position of specific infrared bands, researchers can follow the progress of a reaction, identify intermediates, and determine the final products. rsc.org For example, in studies involving the crosslinking of polymers using peroxides, the disappearance of peaks associated with C=C double bonds can indicate their reaction with radicals generated from the peroxide. ums.edu.my
A comparative analysis of enamel treated with a 10% carbamide peroxide gel showed no significant differences in the spectral profiles of carbonates and phosphates when compared to a control group, suggesting minimal alteration to the inorganic components under these conditions. nih.gov However, other studies have noted that higher concentrations of hydrogen peroxide, a decomposition product of this compound, can lead to an increased amount of organic matter on the enamel surface. nih.gov
Table 1: Characteristic FTIR Bands of this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3458 | O-H stretching (water and hydrogen bonds) | amegroups.org |
| 3352 | N-H stretching | amegroups.org |
Raman spectroscopy offers a complementary vibrational spectroscopy technique for assessing chemical changes in materials treated with this compound. This non-destructive method is particularly sensitive to the non-polar bonds that are often difficult to observe with FTIR. mdpi.com
In dental research, Raman spectroscopy has been employed to evaluate the effects of this compound on tooth structure. nih.govnih.gov Studies have shown that treatment with this compound can lead to a significant decrease in the integrated area of amide I and amide III bands in the Raman spectra of dentin, indicating a deleterious change in the dentinal collagen. nih.gov The amide I band was observed to be more affected as both the exposure time and concentration of this compound increased. nih.gov Conversely, some studies using FT-Raman spectroscopy on dentin treated with 10% this compound found no significant spectral differences, suggesting that under certain conditions, the impact on the dentin structure may be minimal. koreascience.kr
Raman spectroscopy is also effective in quantifying the concentration of hydrogen peroxide, a key component of this compound solutions, by monitoring the characteristic O-O stretching band around 878 cm⁻¹. This allows for real-time monitoring of its decomposition.
Table 2: Raman Spectroscopic Observations of Materials Treated with this compound
| Material | Observation | Significance | Reference |
|---|---|---|---|
| Dentin | Decrease in amide I and amide III bands | Alteration of dentinal collagen | nih.gov |
| Enamel | Decrease in phosphate (B84403) group concentration | Potential for surface enamel loss | nih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Reaction Monitoring
Diffraction and Scattering Techniques
Diffraction and scattering techniques are indispensable for determining the three-dimensional arrangement of atoms and molecules in the solid state, providing a definitive picture of the crystalline structure of this compound.
X-ray diffraction (XRD) is the primary technique for elucidating the crystalline structure of materials. For this compound, XRD patterns show sharp peaks with a narrow bandwidth, indicating a high degree of crystallinity. amegroups.org The diffraction data can be compared to standard reference patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the identity of the synthesized compound. amegroups.org
Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration for pharmaceutical compounds as it can affect properties like stability and dissolution rate. researchgate.netnih.gov XRD is the definitive method for identifying and quantifying different polymorphic forms. researchgate.netmdpi.comresearchgate.net For example, in the case of a related carbamoyl compound, RWJ-333369, XRD was used to detect and quantify the conversion of the thermodynamically stable polymorph A to polymorph B at elevated temperatures. researchgate.net The detection limit for the polymorphic impurity was determined to be around 2% using the relative peak area at a specific diffraction angle. researchgate.net
Neutron diffraction provides a unique and powerful complement to X-ray diffraction for structural elucidation. ill.euepj-conferences.org While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. epj-conferences.org This makes neutron diffraction particularly sensitive to the positions of light atoms, especially hydrogen, which are often difficult to locate accurately with X-rays. epj-conferences.org
The solid-state structure of the hydrogen peroxide-urea adduct, this compound, has been determined by neutron diffraction. wikipedia.org This technique is crucial for accurately determining the positions of hydrogen atoms and understanding the hydrogen bonding network within the crystal lattice, which plays a significant role in the stability and properties of the compound. wikipedia.orgnih.gov Joint refinement, which combines both X-ray and neutron diffraction data, can provide an even more accurate and detailed structural model. nih.gov
X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism
Microscopic and Imaging Methodologies
Microscopic techniques provide direct visualization of the morphology and surface characteristics of materials, offering valuable information about the physical form of this compound and its effects on various substrates.
Scanning Electron Microscopy (SEM) has been used to examine the crystal morphology of this compound, which can appear as lamellar crystals. amegroups.org SEM is also widely used to study the effects of this compound on biological tissues, such as tooth enamel. nih.govmdpi.comnih.gov For instance, SEM imaging has revealed that treatment with this compound can lead to the formation of precipitates on the enamel surface. mdpi.com In some cases, at higher concentrations, it can cause a partial removal of the aprismatic layer and the formation of microporosities. nih.gov
Atomic Force Microscopy (AFM) offers even higher resolution imaging of surface topography. Studies using AFM have shown that bleaching with 30% this compound can significantly increase the surface roughness of tooth enamel. researchgate.net
Fluorescence microscopy, often used in conjunction with specific stains, can be utilized to assess the effects of this compound on cell viability and proliferation. amegroups.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydrogen peroxide |
| Urea (B33335) |
| RWJ-333369 (S-2-O-carbamoyl-1-o-chlorophenyl-ethanol) |
| Alpha-terpineol |
| Sorbic acid |
| Methylene blue |
| Calcium-enriched mixture (CEM) cement |
| Sodium perborate |
| Carbamazepine |
| Methylparaben |
| Temozolomide |
| 3-hydroxypyridine-N-oxide |
Electron Microscopy (e.g., SEM, TEM) for Morphological and Nanostructural Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are pivotal for examining the morphology and nanostructure of this compound. These methods provide high-resolution images of the material's surface topography, particle size, and shape.
Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of the nanostructure of this compound. TEM analysis of related nanostructured materials has been used to determine the size and distribution of nanoparticles, with average sizes as small as a few nanometers being reported. nih.govbohrium.com When applied to this compound, particularly in nanostructured formulations, TEM could reveal details about the internal structure, crystallite size, and the dispersion of the compound within a matrix. mdpi.comarxiv.org High-Resolution TEM (HRTEM) could further provide lattice-resolved images, offering insights into the crystalline planes of the material. arxiv.org
The following table summarizes the typical parameters and findings from electron microscopy studies on related organic peroxide compounds.
| Technique | Parameter Investigated | Typical Findings and Observations |
| SEM | Particle Morphology, Size, and Surface Topography | Revealed spherical and porous microsponges for encapsulated benzoyl peroxide. nih.gov Showed leaflet patterns in EVA/clay nanocomposites with organic peroxides. expresspolymlett.com |
| TEM | Nanoparticle Size and Distribution, Internal Structure | Determined average nanoparticle sizes of ~14 nm for silver nanoparticles. bohrium.com Visualized nanorod structures in MnO2 phases. arxiv.org |
| HRTEM | Crystalline Lattice and Planes | Provided d-spacing information consistent with XRD patterns for MnO2 nanostructures. arxiv.org |
X-ray Micro-Computed Tomography for Internal Structure Visualization
X-ray Micro-Computed Tomography (μCT) is a non-destructive three-dimensional imaging technique that allows for the visualization and analysis of the internal structure of materials. For a crystalline powder like this compound, X-ray μCT can provide invaluable information about its bulk properties without altering the sample.
This technique is particularly suitable for powdered materials and can achieve resolutions down to a few micrometers. measurlabs.com The primary principle involves reconstructing a 3D model from a series of 2D X-ray radiographs taken at different angles. This allows for the visualization of internal features such as voids, cracks, and variations in density. measurlabs.comdoi.org In the context of this compound powder, X-ray μCT could be used to assess the packing of crystals, the presence of agglomerates, and the distribution of particle sizes within a bulk sample. rsc.orgacs.org
The analysis of the reconstructed 3D volume can quantify various parameters, including:
Porosity: The volume and distribution of void spaces between particles can be mapped.
Particle Size and Shape Distribution: The size and morphology of individual crystals within the bulk powder can be analyzed. rsc.org
Internal Defects: The presence of any internal cracks or inconsistencies within the crystals can be identified.
For instance, in studies on other organic crystalline powders, X-ray μCT has been used to quantify the solids fraction and reveal structural ordering within the powder bed. rsc.org It has also been instrumental in identifying different density regions within compacted tablets, distinguishing between intact single crystals and regions of fine powder resulting from particle size reduction during processing. acs.org
| Parameter | Description | Relevance to this compound |
| 3D Visualization | Reconstruction of the internal structure from 2D X-ray images. rde.ac | Allows for a non-destructive view of the arrangement of this compound crystals in a bulk sample. |
| Bulk Density Analysis | Calculation of the density of the powder as a whole. rsc.org | Provides information on the packing characteristics of this compound powder. |
| Porosity Measurement | Quantification of the void space between particles. | Important for understanding powder flow and compaction behavior. |
| Agglomeration Assessment | Identification and characterization of fused particles. rsc.org | Helps in understanding the cohesiveness and handling properties of the powder. |
Chromatographic and Electrophoretic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. It is particularly valuable for assessing the purity of the compound and for its quantitative determination in various formulations.
A common approach for the HPLC analysis of carbamide peroxide, a closely related compound, involves reversed-phase chromatography. mdpi.comnih.gov A typical HPLC system for this purpose would consist of a reversed-phase column, such as a C18 column, as the stationary phase. mdpi.comnih.gov The mobile phase often comprises a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, which can be run in either isocratic or gradient elution mode to achieve optimal separation. mdpi.commdpi.com
Detection is frequently carried out using a UV detector. Since this compound itself may have a weak UV chromophore, an indirect method is often employed. This involves the reaction of the peroxide with a suitable reagent to produce a strongly UV-absorbing product. A widely used method is the oxidation of triphenylphosphine (B44618) (TPP) to triphenylphosphine oxide (TPPO) by the peroxide. mdpi.comnih.govwiley.com The amount of TPPO formed, which is directly proportional to the peroxide concentration, is then quantified by HPLC with UV detection, typically at a wavelength around 225 nm. mdpi.comwiley.com
The table below outlines a representative HPLC method for the analysis of a peroxide compound, which would be applicable to this compound.
| HPLC Parameter | Typical Conditions | Reference |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | mdpi.comnih.gov |
| Mobile Phase | Gradient of acetonitrile and water | mdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Detection | UV at 225 nm (for TPPO) | mdpi.comwiley.com |
| Injection Volume | 10 µL | mdpi.com |
| Derivatization | Reaction with triphenylphosphine to form triphenylphosphine oxide | mdpi.comnih.gov |
This method has been validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness, ensuring its reliability for quality control and stability studies. nih.govmdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for similar peroxide analyses have been reported in the microgram per milliliter range. nih.gov
Advanced Analytical Characterization
Ultraviolet (UV) Spectrophotometry for Degradation and Concentration Determination
Ultraviolet (UV) spectrophotometry is a versatile and accessible technique for studying the degradation kinetics and determining the concentration of this compound. While this compound itself may not have a strong, distinct absorption peak in the UV region, its adduct, urea hydrogen peroxide, is known to exhibit a characteristic continuous absorption band in the UV-Vis spectrum. idexlab.comresearchgate.net
This technique is particularly useful for forced degradation studies, where the stability of the compound under various stress conditions (e.g., acidic, alkaline, oxidative, thermal, and photolytic) is evaluated. iajpr.comijpsonline.com By monitoring the changes in the UV spectrum over time, the rate of degradation can be determined. For instance, the degradation of a drug substance can be tracked by taking spectral scans at different time intervals and observing the decrease in absorbance at the wavelength of maximum absorption (λmax) or the appearance of new peaks corresponding to degradation products. ijpsonline.com
For quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Once the calibration curve is prepared, the concentration of this compound in an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the curve.
In some cases, derivatization may be necessary to enhance the UV absorbance of the peroxide or its degradation products. For example, hydrogen peroxide concentration can be quantified spectrophotometrically after reaction with titanium sulfate, which forms a colored complex that can be measured at a specific wavelength. researchgate.net
| Application | Methodology | Key Parameters |
| Degradation Studies | Subjecting the compound to stress conditions and monitoring spectral changes over time. iajpr.com | λmax, absorbance change, appearance of new peaks. |
| Concentration Determination | Creating a calibration curve with standards and measuring the absorbance of the sample. | Linearity range, correlation coefficient (R²), LOD, LOQ. ijpsonline.com |
| Indirect Quantification | Reaction with a chromogenic reagent to produce a colored product for measurement. researchgate.net | Wavelength of measurement for the colored complex. |
Development and Application of Biosensors for Quantification
Biosensors offer a highly sensitive and specific approach for the quantification of this compound, primarily by detecting the hydrogen peroxide component of the molecule. These analytical devices combine a biological recognition element with a physicochemical transducer to generate a signal proportional to the concentration of the target analyte.
Electrochemical biosensors are the most common type for hydrogen peroxide detection. mdpi.comhilarispublisher.com These sensors often utilize enzymes such as horseradish peroxidase (HRP) or catalase, which catalyze the reduction or oxidation of hydrogen peroxide at an electrode surface. mdpi.comhilarispublisher.com The resulting change in current (amperometry) or potential (potentiometry) is then measured.
The construction of these biosensors frequently involves the immobilization of the enzyme onto a nanostructured electrode material, such as carbon nanotubes, graphene, or metal nanoparticles. mdpi.commdpi.com These nanomaterials enhance the sensitivity and performance of the biosensor by providing a high surface area for enzyme loading and facilitating electron transfer.
Another approach is the development of whole-cell biosensors. the-innovation.org In this case, genetically engineered microorganisms are used that produce a measurable signal, such as luminescence, in the presence of hydrogen peroxide. the-innovation.org These biosensors can be highly specific and have been applied to the detection of hydrogen peroxide in complex samples. the-innovation.org
The performance of a hydrogen peroxide biosensor is characterized by several key parameters, as summarized in the table below, based on data from various biosensor designs.
| Biosensor Type | Recognition Element | Transduction Method | Linear Range | Limit of Detection (LOD) | Reference |
| Enzymatic | Cholesterol Oxidase (ChOx) | Amperometry | 0.4 to 4.0 mM | 0.43 µM | mdpi.com |
| Enzymatic | Horseradish Peroxidase (HRP) | Amperometry | 1.0 µM to 0.3 mM | 0.4 µM | hilarispublisher.com |
| Non-enzymatic | Poly(methylene blue)/FAD | Amperometry | 0.1 µM to 960 µM | 0.1 µM | researchgate.net |
| Whole-cell | Engineered P. putida | Luminescence | 10 to 2000 µM | Not specified | the-innovation.org |
These biosensors provide a rapid, sensitive, and often low-cost alternative to traditional analytical methods for the quantification of this compound through the detection of its hydrogen peroxide component.
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Computational and Theoretical Chemical Investigations of Carbamoyl Peroxide
Prediction and Elucidation of Chemical Processes
Computational Determination of O-O Bond Dissociation Energies in Peroxides
The defining feature of a peroxide is its relatively weak oxygen-oxygen (O-O) single bond. The energy required to break this bond, known as the Bond Dissociation Energy (BDE), is a critical parameter that governs the compound's stability and reactivity. chemrxiv.org Computational chemistry offers powerful methods for accurately calculating these BDEs.
High-level ab initio methods have been employed to reassess the O-O BDEs for a wide range of peroxides, revealing that the bond energy is sensitive to the molecular environment and often higher than traditionally assumed. wayne.edu For instance, early estimates suggested a generic O-O BDE of about 34 kcal/mol, but more rigorous calculations indicate an average value closer to 45 kcal/mol. wayne.eduwayne.edu Methods like the G2 level of theory have provided BDE values in excellent agreement with experimental data for simple peroxides. wayne.eduwayne.edu More advanced and accurate methods such as CBS-APNO have been used to calculate the O-O BDE for numerous peroxides, showing excellent correlation with available experimental data. wayne.edu
Density Functional Theory (DFT) has also been extensively benchmarked for its ability to calculate peroxide O-O BDEs. chemrxiv.orgchemrxiv.org Studies have validated dozens of DFT functional and basis set combinations against experimental values. chemrxiv.orgchemrxiv.org Functionals from the ωB97 family and the M06-2X functional have been shown to perform particularly well, producing BDEs that compare favorably with high-level G4 and CBS-APNO calculations. chemrxiv.orgwayne.edu These computational studies confirm that the stability of the resulting radicals upon O-O bond cleavage significantly influences the BDE. wayne.edu For example, the O-O BDE for peroxyacetic acid, an acyl peroxide structurally related to carbamoyl (B1232498) peroxide, is calculated to be around 48 kcal/mol. wayne.edu
| Peroxide Compound | G2 Theory | CBS-APNO | Experimental/Reference |
|---|---|---|---|
| Hydrogen Peroxide (HOOH) | 50.5 | 50.45 | 50.35 |
| Methyl Hydroperoxide (CH₃OOH) | 45.0 | 44.64 | 44.67 |
| Dimethyl Peroxide (CH₃OOCH₃) | 39.0 | 39.27 | 40.38 |
| Peroxyformic Acid (HC(O)OOH) | 48.0 | 47.88 | N/A |
| Peroxyacetic Acid (CH₃C(O)OOH) | 48.0 | 47.78 | N/A |
| Diacetyl Peroxide (CH₃C(O)OOC(O)CH₃) | 36.9 | 32.87 | ~30 |
Theoretical Elucidation of Reaction Mechanisms (e.g., Tautomerization, Carbocation Formation)
Theoretical calculations are crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating complex reaction mechanisms that are difficult to probe experimentally. nih.govresearchgate.net
Tautomerization: Tautomerization is a fundamental reaction in organic chemistry, and computational methods can accurately predict the energetics and kinetics of these processes. comporgchem.com For molecules related to carbamoyl peroxide, such as imidic acids, theoretical studies have explored the intramolecular tautomerization to the more stable amide form (R-C(OH)=NH → R-C(O)NH₂). researchgate.net DFT and other high-level calculations can model the hydrogen transfer, locate the transition state structure, and compute the activation energy barrier. comporgchem.com These studies show that the rate of tautomerization is highly dependent on the substituent 'R'. researchgate.net For instance, the imidic acid that tautomerizes to form urea (B33335), H₂NC(OH)NH, is found to be particularly reactive. researchgate.net Such investigations provide insight into the potential stability and isomerization pathways available to this compound.
Formation of Reactive Intermediates: The decomposition of peroxides often proceeds through radical pathways initiated by the homolytic cleavage of the O-O bond. beilstein-journals.org However, other mechanisms, including those involving ionic intermediates, can also be operative. Theoretical studies on the carbamoylation of nucleobases by isocyanates—compounds sharing the -N=C=O functional group—demonstrate how computational chemistry can dissect reaction pathways. nih.gov High-level DFT calculations have shown that such reactions can proceed stepwise, starting with the formation of a π-complex, followed by a rate-determining C-N bond formation. nih.gov
In the context of peroxide decomposition, theoretical models can explore various subsequent steps following the initial O-O bond cleavage. For diacyl peroxides, computational studies have indicated that the decomposition mechanism is more complex than a simple one-step bond cleavage, potentially involving rearrangements. wayne.edu While direct carbocation formation from this compound is not the most commonly cited pathway, computational studies can assess its feasibility relative to other routes, such as the formation of radicals or concerted rearrangements, by comparing the activation barriers for each potential pathway. beilstein-journals.orgmdpi.com
Spectroscopic Property Prediction and Validation against Experimental Data
A powerful synergy exists between computational chemistry and spectroscopy. researchgate.net Quantum chemical calculations, particularly using DFT, can predict vibrational (infrared) spectra with remarkable accuracy. nih.gov This predictive power is invaluable for identifying unknown compounds, confirming structural assignments, and interpreting complex experimental spectra. nih.govdiva-portal.org
The process involves optimizing the molecule's geometry to find its lowest energy structure and then calculating the second derivatives of the energy with respect to atomic positions to determine the vibrational frequencies and their corresponding intensities. diva-portal.org These computed spectra can then be compared directly with experimental data. For example, in silico libraries containing thousands of computed IR spectra for metabolites are now used to help identify unknown molecules from their experimental spectra. nih.gov
Studies on the effect of carbamide peroxide on tooth enamel have used infrared spectroscopy to monitor chemical changes. pensoft.net Researchers observed shifts in the optical density of specific absorption bands corresponding to water, phosphate (B84403), and carbonate groups after treatment. pensoft.net While this involves the precursor to this compound, the principle demonstrates how spectroscopy tracks chemical transformations. Computational models could be used to predict the IR spectra of the initial enamel, the peroxide species, and the final products to validate the interpretation of these experimental changes. rsc.org The agreement between a calculated spectrum and an experimental one provides strong evidence for the proposed molecular structure or interaction. acs.org
| Functional Group/Vibration | Typical Experimental IR Frequency (cm⁻¹) | General Predicted DFT Frequency Range (cm⁻¹) | Significance |
|---|---|---|---|
| O-H Stretch (in Water/Hydroxyls) | ~3430 | 3400-3600 | Used to track changes in water content. pensoft.net |
| C-H Stretch (in Amides/Alkyls) | 2870-2920 | 2850-3000 | Monitors the organic matrix of a sample. pensoft.net |
| Phosphate (PO₄³⁻) Asymmetric Stretch | ~1030-1090 | 1000-1100 | Key indicator of changes in the mineral component. |
| Carbonate (CO₃²⁻) ν₁ Vibration | 1417-1456 | 1400-1460 | Indicates changes in carbonate substitution in apatite. pensoft.net |
Analytical Methodologies for Quantification and Purity Assessment
Titrimetric Methods for Active Content Determination
Titrimetric methods, particularly iodometric titration, represent a foundational approach for quantifying the peroxide content in carbamoyl (B1232498) peroxide.
Iodometric titration is a widely recognized and official method for determining the concentration of carbamoyl peroxide. ingentaconnect.comresearchgate.netingentaconnect.com This technique is recommended by the American Pharmacopeia and the International Organization for Standardization (ISO) for assessing the amount of peroxide in various agents. cdejournal.com The principle of this method lies in the redox reaction between this compound and an iodide salt, typically potassium iodide (KI), in an acidic medium. The peroxide component of this compound oxidizes the iodide ions (I⁻) to molecular iodine (I₂). The liberated iodine, which imparts a characteristic color to the solution, is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the endpoint is reached, often indicated by the disappearance of the color of a starch indicator. cdejournal.comscielo.br
The general reactions involved are as follows:
Reaction with Iodide: CO(NH₂)₂·H₂O₂ + 2KI + H₂SO₄ → I₂ + CO(NH₂)₂ + K₂SO₄ + 2H₂O
Titration with Thiosulfate: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
While iodometric titration is a robust and established method, it is often described as being time-consuming and can generate a significant amount of chemical waste. ingentaconnect.comresearchgate.netingentaconnect.com Despite these drawbacks, its accuracy and official recognition make it a crucial tool for quality control. cdejournal.com Studies evaluating the stability of this compound in various formulations have successfully employed iodometric titration to determine purity and degradation over time. researchgate.net For instance, the purity of synthesized this compound has been determined using the method described in the United States Pharmacopeia. researchgate.net
The procedure generally involves dissolving a precisely weighed sample in a suitable solvent like glacial acetic acid or distilled water, followed by the addition of potassium iodide. scielo.brtajhizkala.ir The reaction mixture is allowed to stand for a specific period to ensure the complete liberation of iodine before titration. tajhizkala.ir The concentration of this compound is then calculated based on the volume of sodium thiosulfate solution consumed. scielo.br
Spectrophotometric Techniques for Quantitative Analysis
Spectrophotometric methods offer a modern alternative to traditional titration, often providing advantages in terms of speed, simplicity, and suitability for analyzing low concentrations.
Ultraviolet (UV) spectrophotometry has been successfully developed and validated for the quantification of this compound, particularly in pharmaceutical preparations like dental whitening gels. ingentaconnect.comresearchgate.net This method is often presented as a simpler, faster, and more environmentally friendly ("greener") alternative to iodometric titration. ingentaconnect.comdntb.gov.ua
The underlying principle of the most common UV spectrophotometric assay is also based on the iodide/iodine redox chemistry. The hydrogen peroxide released from this compound oxidizes iodide to iodine in an acidified solution. ingentaconnect.comresearchgate.net The resulting triiodide ion (I₃⁻), formed in the presence of excess iodide, exhibits strong absorbance in the UV region, typically measured at a wavelength of around 350 nm. ingentaconnect.comresearchgate.net
Validation studies for these UV spectrophotometric methods have demonstrated excellent performance characteristics, confirming their suitability for quality control. Key validation parameters from a study on a dental whitening gel are summarized below: ingentaconnect.com
| Validation Parameter | Result |
| Linearity Range | 1.0 - 4.0 µg/mL |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.0970 µg/mL |
| Limit of Quantification (LOQ) | 0.3235 µg/mL |
| Repeatability Precision (RSD) | 1.42% |
| Accuracy (RSD) | 2.15% |
| Robustness (Wavelength ± 5 nm) | RSD = 1.88% |
| Robustness (Reagent ± 10%) | RSD = 0.39% |
This table presents data from a validation study of a UV spectrophotometric method for this compound determination. ingentaconnect.com
This method has proven to be specific, linear, precise, accurate, and robust for its intended application. ingentaconnect.comresearchgate.net A significant advantage is its ability to quantify small dosages of this compound, which can be challenging with the pharmacopeial titration method. ingentaconnect.com Furthermore, the use of water as the sole solvent for sample preparation enhances its "green" credentials. ingentaconnect.comingentaconnect.com UV-Vis spectrophotometry is also employed to measure the concentration of hydrogen peroxide that permeates through dental structures during bleaching treatments, providing valuable data for efficacy and safety assessments. nih.gov
Chromatographic Approaches for Purity and Composition
Chromatographic techniques, especially high-performance liquid chromatography (HPLC), provide high specificity and are capable of separating and quantifying multiple components within a sample simultaneously.
High-performance liquid chromatography (HPLC) methods have been developed for the analysis of this compound and its related components. These methods are particularly useful for determining the amount of hydrogen peroxide released from this compound in complex matrices like teeth bleaching products and hair cosmetics. researchgate.net
One established HPLC/UV method involves the derivatization of hydrogen peroxide. The analysis can be carried out using a reversed-phase column. nih.gov For instance, a sample can be treated with triphenylphosphine (B44618), which reacts with hydrogen peroxide to form triphenylphosphine oxide. The resulting product can then be quantified by HPLC with UV detection. nih.gov
Another approach separates urea (B33335) and hydrogen peroxide (as carbamide) using hydrophilic interaction liquid chromatography (HILIC) on a specialized column, such as a Primesep N column. sielc.com Both urea and carbamide can be monitored at a low UV wavelength of 200 nm. sielc.com This method is suitable for the determination and quantification of both hydrogen peroxide and urea in various formulations. sielc.com
The validation of HPLC methods for peroxide determination in cosmetic products has shown high mean recoveries, typically ranging from 100% to 110%, with a relative standard deviation (RSD) of less than 3.0%. researchgate.net These methods are instrumental in market surveys to ensure that the hydrogen peroxide content in products like teeth whiteners complies with regulatory limits. researchgate.net
Chemical and Biochemical Reactivity in Specific Research Contexts
Reactivity in Organic Synthesis and Functionalization
Carbamoyl (B1232498) peroxide, often referred to as urea-hydrogen peroxide (UHP), serves as a stable, solid source of hydrogen peroxide, making it a valuable reagent in organic synthesis. wikipedia.orgsioc-journal.cn Its solid, water-free nature offers better stability and control compared to liquid hydrogen peroxide. wikipedia.org UHP is utilized in a variety of oxidation reactions, where it can be released in a controlled manner. sioc-journal.cn
Key applications in organic synthesis include:
Oxidation of Functional Groups: UHP is effective for converting thiols to disulfides, secondary alcohols to ketones, and sulfides to sulfoxides and sulfones. wikipedia.org It is also used to oxidize nitriles to amides and N-heterocycles to their corresponding amine oxides. wikipedia.orgresearchgate.net
Epoxidation: In the presence of catalysts like methyltrioxorhenium (MTO), UHP is used for the epoxidation of alkenes. researchgate.netacs.org It can also achieve epoxidation of various alkenes with high yields when used with benzonitrile (B105546). wikipedia.org For certain reactive olefins, a catalyst may not even be necessary. benthamopen.com
Baeyer-Villiger Oxidation: This reaction involves the oxidation of ketones to esters. UHP is employed for this transformation, particularly with cyclic ketones to produce lactones. wikipedia.orgsioc-journal.cn
Dakin Reaction: UHP facilitates the conversion of hydroxybenzaldehydes into dihydroxybenzenes. wikipedia.org
Nitrones Synthesis: In conjunction with an MTO catalyst, UHP provides a method for the chemo- and regioselective oxidation of imines to form nitrones, a transformation that is otherwise challenging. acs.org
Carbamoylation: Recent research has demonstrated photoinduced methods for the carbamoylation of azaarenes and olefins using formamides, which relies on dual photoredox and hydrogen atom transfer (HAT) catalysis, avoiding the need for less efficient precursors and sacrificial oxidants. rsc.org
UHP's effectiveness can be enhanced with various catalysts. For instance, its use with methyltrioxorhenium (MTO) is common for oxidizing imines and epoxidizing alkenes. acs.org Sodium tungstate (B81510) and organic catalysts have also been shown to improve its oxidative power. wikipedia.orgresearchgate.net The combination of UHP with trifluoroacetic anhydride (B1165640) can generate peroxytrifluoroacetic acid in situ for the oxidation of aldoximes to nitroalkanes. researchgate.net
Table 1: Applications of Carbamoyl Peroxide (UHP) in Organic Synthesis
| Reaction Type | Substrate | Product | Catalyst/Conditions | Source(s) |
|---|---|---|---|---|
| Oxidation | Sulfides | Sulfoxides/Sulfones | UHP | wikipedia.orgsioc-journal.cn |
| Oxidation | Nitriles | Amides | UHP | wikipedia.orgresearchgate.net |
| Epoxidation | Alkenes | Oxiranes | UHP, Benzonitrile | wikipedia.org |
| Baeyer-Villiger Oxidation | Cyclic Ketones | Lactones | UHP | wikipedia.orgsioc-journal.cn |
| Oxidation | Imines | Nitrones | UHP, Methyltrioxorhenium (MTO) | acs.org |
Interactions with Biomaterials and Dental Substrates
This compound is the active ingredient in many dental bleaching products. nih.gov Upon contact with saliva, it decomposes into hydrogen peroxide and urea (B33335). allenpress.comucl.ac.uk The released hydrogen peroxide is the active bleaching species, which penetrates the porous structures of enamel and dentin to oxidize colored compounds. allenpress.comucl.ac.ukacademicjournals.org This process, however, can alter the chemical and physical properties of these dental hard tissues.
Studies have shown that treatment with this compound leads to changes in the mineral content of both enamel and dentin. allenpress.com Research using energy-dispersive spectrometry on human teeth treated with 10%, 20%, and 35% this compound revealed a significant decrease in calcium (Ca) levels in both enamel and dentin. allenpress.com Potassium (K) levels also decreased in both tissues, while fluoride (B91410) (F) and oxygen (O) levels increased. allenpress.com Phosphorus (P) levels were significantly reduced in dentin but not significantly affected in enamel. allenpress.com Another study also reported calcium loss from enamel exposed to 10% this compound. allenpress.com
These chemical alterations can affect the microhardness of the dental substrates. Several in vitro studies have reported a reduction in enamel and dentin microhardness following bleaching with 10% this compound. researchgate.netresearchgate.net The decomposition of this compound releases free radicals that can react with the organic matrix of the dental structure, which, along with the changes in inorganic content, contributes to the reduction in hardness. researchgate.net However, some studies suggest that the presence of saliva or remineralizing agents can help counterbalance these effects. researchgate.net The impact on microhardness can also be influenced by the other components of the bleaching gel, such as carbopol, which has been shown to contribute to a decrease in the microhardness of sound enamel and dentin. researchgate.net
From a micromorphological perspective, this compound can increase surface irregularities and microporosities on the enamel surface. thieme-connect.comscielo.br Atomic force microscopy (AFM) has shown that bleached healthy enamel exhibits exaggerated prism irregularities. thieme-connect.com In dentin, both intertubular and peritubular dentin can be affected, with some evidence suggesting the peritubular dentin, which is more mineralized, is more affected. thieme-connect.com Furthermore, exposure to this compound can cause deleterious changes to dentinal collagen, the primary organic component of dentin. ucl.ac.uk Studies on collagen scaffold models have shown a gelatinization process, indicating that the free-radical by-products from this compound can disrupt the structure of collagen. ucl.ac.ukucl.ac.uk
Table 2: Chemical Changes in Enamel and Dentin after Carbamide Peroxide Treatment
| Tissue | Element | Change Observed | Concentration(s) | Source(s) |
|---|---|---|---|---|
| Enamel | Calcium (Ca) | Decrease | 10%, 20%, 35% | allenpress.com |
| Enamel | Potassium (K) | Decrease | 10%, 20%, 35% | allenpress.com |
| Enamel | Fluoride (F) | Increase | 10%, 20%, 35% | allenpress.com |
| Enamel | Oxygen (O) | Increase | 10%, 20%, 35% | allenpress.com |
| Dentin | Calcium (Ca) | Decrease | 10%, 20%, 35% | allenpress.com |
| Dentin | Phosphorus (P) | Decrease | 10%, 20%, 35% | allenpress.com |
| Dentin | Potassium (K) | Decrease | 10%, 20%, 35% | allenpress.com |
| Dentin | Sodium (Na) | Increase | 10%, 20%, 35% | allenpress.com |
| Dentin | Fluoride (F) | Increase | 10%, 20%, 35% | allenpress.com |
| Dentin | Oxygen (O) | Increase | 10%, 20%, 35% | allenpress.com |
Role in Biological Redox Signaling and Oxidative Processes (General Mechanisms)
This compound decomposes to release hydrogen peroxide (H₂O₂), a key molecule in biological redox signaling. amegroups.orgresearchgate.net While high concentrations of H₂O₂ are associated with damaging oxidative stress, at lower, physiological levels, it acts as a second messenger, modulating various cellular processes. scielo.org.mxresearchgate.net These processes include cell proliferation, differentiation, migration, and apoptosis. scielo.org.mxmdpi.com The ability of H₂O₂ to act as a signaling molecule stems from its capacity to oxidize specific target molecules, most notably the cysteine residues of proteins. researchgate.net
In biological systems, the reactivity of hydrogen peroxide is significantly influenced by the presence of carbon dioxide (CO₂) and its hydrated form, bicarbonate (HCO₃⁻). nih.gov H₂O₂ reacts with bicarbonate in a rapid, reversible equilibrium to form peroxymonocarbonate (HOOCO₂⁻). otago.ac.nzusp.br This reaction is significant because peroxymonocarbonate is a more potent and selective oxidant than hydrogen peroxide itself. otago.ac.nzufl.edu
The formation of peroxymonocarbonate provides a mechanism by which the ubiquitous CO₂/bicarbonate buffer system can actively participate in redox biology. nih.govusp.br It has been estimated that peroxymonocarbonate is 50 to 100 times more potent as an oxidant than hydrogen peroxide. ufl.edu This enhanced reactivity allows it to oxidize biomolecules, such as thiols (e.g., in glutathione), much faster than H₂O₂ alone. usp.br
The interplay between H₂O₂, CO₂, and peroxymonocarbonate is crucial for cellular signaling. It has been proposed that the formation of peroxymonocarbonate could be a way for cells to differentiate between basal H₂O₂ levels and oxidative stress. otago.ac.nz By converting H₂O₂ to the more reactive peroxymonocarbonate, the cell can localize and intensify oxidative signals, potentially targeting specific thiol proteins that are less reactive with H₂O₂ directly. otago.ac.nz Recent studies have successfully developed methods to detect peroxymonocarbonate within cells, confirming its formation in biological contexts, such as in activated macrophages. usp.br This discovery underscores the importance of considering the reaction between peroxides and CO₂ when studying oxidative processes in biology. nih.govusp.br
Mechanisms of Action on Cellular Components in In Vitro Models
In vitro studies using various cell lines have demonstrated that the cytotoxic effects of this compound are directly related to the oxidative stress induced by its hydrogen peroxide component. nih.govscielo.br The cytotoxicity is dose- and time-dependent, with higher concentrations and longer exposure times leading to increased cell damage and lysis. scielo.brmdpi.com
The primary mechanism of toxicity involves the generation of reactive oxygen species (ROS), which can damage cellular macromolecules. nih.govamegroups.org A key cellular response to this oxidative challenge is the depletion of intracellular glutathione (B108866) (GSH), a major antioxidant that scavenges toxic oxygen metabolites. nih.gov Studies have shown that exposure of cells to this compound leads to a decrease in GSH levels. nih.gov Furthermore, cells that were pre-treated with agents that deplete glutathione were found to be more sensitive to the toxic effects of this compound. nih.gov
Oxidative stress also leads to the modification of proteins, particularly peroxiredoxins. nih.gov Peroxiredoxins are enzymes that neutralize peroxides. During this process, a cysteine residue in their active site is oxidized. nih.gov Under high oxidative stress, this cysteine can be further oxidized to cysteic acid, which inactivates the enzyme. nih.gov This overoxidation of peroxiredoxins suggests they act as a buffer against peroxide-induced damage, becoming targets themselves during intense oxidative stress. nih.gov
Cellular signaling pathways, such as mitogen-activated protein kinase (MAPK) pathways, are also activated in response to oxidative stress and play a role in determining cell fate, whether it be survival or apoptosis (programmed cell death). researchgate.netcapes.gov.br At high concentrations of this compound, cellular damage can become irreversible, leading to leakage of intracellular components like lactic acid dehydrogenase, indicating a loss of membrane integrity and cell death. nih.gov Conversely, protecting cells with an iron chelator like deferoxamine (B1203445) can reduce the toxicity of this compound, highlighting the role of metal-catalyzed ROS formation in the damage process. nih.gov
Historical Perspectives and Comprehensive Literature Reviews
Evolution of Academic Research on Peroxide-Based Chemical Systems
The scientific understanding of peroxide-based chemical systems has undergone a significant evolution, transforming from the perception of these molecules as mere toxins to recognizing their crucial roles in biological signaling and industrial processes. Hydrogen peroxide (H₂O₂), the simplest peroxide, was first discovered in 1818. nih.gov For a long time, it was primarily viewed as a harmful byproduct of aerobic metabolism. nih.gov The discovery of catalase, an enzyme that efficiently decomposes hydrogen peroxide, further solidified this view. nih.gov
However, research in the latter half of the 20th century began to unveil a more complex picture. A pivotal shift occurred with the understanding that the body intentionally generates H₂O₂ for specific functions, such as in the immune response. nih.gov This led to the exploration of peroxides as signaling molecules. In healthy mammalian cells, H₂O₂ concentrations can range from 1 to 700 nM, with localized, rapid increases acting as signaling bursts that temporarily overwhelm antioxidant defenses to interact with specific targets. nih.gov
Carbamoyl (B1232498) peroxide, also known as carbamide peroxide or urea-hydrogen peroxide, emerged as a stable, solid alternative to liquid hydrogen peroxide. ingentaconnect.combenthamdirect.com It is an adduct of urea (B33335) and hydrogen peroxide, which dissociates in aqueous media to release its constituent parts. smilesonic.comscielo.br This property made it particularly useful in applications requiring a controlled and sustained release of hydrogen peroxide. smilesonic.compatsnap.com
Early research into carbamoyl peroxide focused on its antiseptic properties. Studies in the 1970s demonstrated its effectiveness in controlling dental plaque and gingival inflammation. dental-update.co.uk The compound's ability to release oxygen was identified as a key mechanism for its antimicrobial action against anaerobic bacteria. dentalcorp.ca It was only later, as a noted side effect, that its tooth-whitening capabilities were discovered and systematically investigated, with the first major publication on this application appearing in 1989. dental-update.co.uknih.gov
More recent academic inquiry has shifted towards "green" and sustainable methods for peroxide synthesis. The traditional industrial production of hydrogen peroxide, the anthraquinone (B42736) process, is energy-intensive and produces waste. mdpi.com Consequently, research is increasingly focused on alternative routes like direct synthesis from hydrogen and oxygen using advanced catalysts (e.g., palladium-based), and electrochemical and photocatalytic methods that use renewable resources like water and sunlight. mdpi.commdpi.commdpi.comrsc.org Photocatalytic hydrogen peroxide production, in particular, represents a sustainable approach that mimics natural photosynthesis. rsc.org
Systematic Reviews of Chemical Efficacy and Mechanistic Studies
Systematic reviews of this compound have predominantly centered on its application in dental bleaching, providing a wealth of data on its chemical efficacy and mechanism of action in that context. This compound's primary mechanism involves its decomposition in an aqueous environment into hydrogen peroxide and urea. scielo.brpatsnap.com The urea component further breaks down into ammonia (B1221849) and carbon dioxide, which helps maintain an alkaline pH, potentiating the bleaching action of the hydrogen peroxide. scielo.br
The released hydrogen peroxide is a strong oxidizing agent. patsnap.com It diffuses through the organic matrix of tooth enamel and dentin, where it generates highly reactive free radicals, such as hydroxyl radicals (•OH) and perhydroxyl anions. mdpi.commdpi.com These radicals attack and break down large, pigmented organic molecules (chromophores) responsible for tooth discoloration into smaller, less colored, and more diffusible molecules, resulting in a whitening effect. mdpi.commdpi.com
Several systematic reviews and meta-analyses have compared the efficacy of different concentrations of this compound. A 2018 review found that at-home bleaching with 10% this compound demonstrated similar bleaching efficacy to higher concentrations (up to 22%). allenpress.com Another systematic review from 2022 concluded that lower concentrations (10-16%) are often sufficient to produce good results. archivepp.com
Comparisons between this compound and hydrogen peroxide have also been a subject of systematic reviews. Limited evidence suggests that 37% this compound may be as effective as 35% hydrogen peroxide for in-office bleaching. nih.gov The key difference lies in their release kinetics; this compound provides a slower, more sustained release of hydrogen peroxide, whereas hydrogen peroxide itself acts more rapidly, with its activity peaking within the first hour. smilesonic.comdentalcorp.ca This controlled release is a key feature of this compound's chemical profile. patsnap.com
The chemical efficacy is also influenced by the formulation. For instance, the stability of this compound can be enhanced when incorporated into a carbopol gel matrix, which can sustain the active ingredient for longer periods, even under thermal stress. scielo.br
| Concentration | Key Efficacy Findings | Supporting Evidence Index |
|---|---|---|
| 10% CP | Similar bleaching efficacy to higher concentrations for at-home use. Considered a benchmark concentration. | allenpress.comresearchgate.net |
| 10-16% CP | Effective for tooth whitening, often sufficient for desired results. | archivepp.comresearchgate.net |
| 37% CP | Comparable efficacy to 35% hydrogen peroxide for in-office applications. | mdpi.comnih.gov |
Trends in Synthesis and Industrial Applications of Peroxides in Chemical Sciences
The synthesis and application of peroxides, including this compound, are evolving with a strong trend towards more sustainable practices and diversified uses.
Synthesis Trends:
The synthesis of this compound is a relatively straightforward addition reaction. It is typically prepared by reacting urea with a concentrated solution of hydrogen peroxide (e.g., 30%) at a controlled temperature (below 60°C). smilesonic.comsciencemadness.org Upon cooling, the this compound adduct precipitates as white crystals. smilesonic.com Another method involves the addition of peroxy-acids to isocyanates to form acyl carbamoyl peroxides, a different class of this compound. rsc.orgrsc.org
For hydrogen peroxide, the foundational component of this compound, the industrial landscape has long been dominated by the anthraquinone autoxidation (AO) process. mdpi.commdpi.com While efficient for large-scale production, the AO process is complex and has environmental drawbacks. mdpi.com Reflecting a broader trend in the chemical industry, research and development are heavily focused on greener synthesis routes:
Direct Synthesis: This involves the direct reaction of H₂ and O₂, often using palladium-based catalysts. While promising, challenges related to safety (explosion risk) and selectivity (avoiding water formation) remain. mdpi.commdpi.com
Electrochemical Methods: These methods are gaining significant traction, with a notable increase in patent applications since 2020. They offer the potential for decentralized, on-demand production of hydrogen peroxide. mdpi.com
Photocatalytic Production: Mimicking photosynthesis, this approach uses sunlight, water, and a semiconductor photocatalyst to generate H₂O₂. It is considered a highly sustainable, long-term alternative. mdpi.comrsc.org
Industrial Applications:
This compound is valued as a stable, solid source of hydrogen peroxide. ingentaconnect.com Its applications extend beyond the well-documented dental and pharmaceutical uses. Industrially, it is utilized in:
Chemical Synthesis: As a controllable oxidizing agent. destinychemicals.net
Plastics Manufacturing: Used in the production of certain plastics. affygility.com
Textile Industry: As a bleaching agent. thebusinessresearchcompany.com
Blueprint Developers: Utilized in specific developing processes. affygility.com
Starch Modification: Employed in the manufacture of modified starches. affygility.com
The broader hydrogen peroxide market shows strong growth, driven by its eco-friendly profile (decomposing to water and oxygen) and versatility. rootsanalysis.comslchemtech.com Key application areas fueling this trend include:
Pulp and Paper: A major consumer, using H₂O₂ as a chlorine-free bleaching agent. thebusinessresearchcompany.comslchemtech.com
Wastewater Treatment: Its strong oxidizing properties are used to break down pollutants. thebusinessresearchcompany.comrootsanalysis.com
Chemical Synthesis: An integral component in the production of other chemicals, such as propylene (B89431) oxide. slchemtech.com
Electronics and Semiconductors: High-purity grades are used for cleaning and etching. mdpi.com
| Compound | Application Area | Function | Supporting Evidence Index |
|---|---|---|---|
| This compound | Chemical Synthesis | Oxidizing Agent | destinychemicals.net |
| Plastics Manufacturing | Production Component | affygility.com | |
| Blueprint Developers | Developing Agent | affygility.com | |
| Modified Starches | Manufacturing Reagent | affygility.com | |
| Pharmaceuticals/Dentistry | Antiseptic, Bleaching Agent | smilesonic.comresearchgate.net | |
| Hydrogen Peroxide | Pulp & Paper | Bleaching Agent | thebusinessresearchcompany.comslchemtech.com |
| Wastewater Treatment | Oxidizing Agent for Pollutant Degradation | thebusinessresearchcompany.comrootsanalysis.com | |
| Chemical Synthesis (e.g., HPPO) | Oxidant | slchemtech.com | |
| Electronics | Cleaning and Etching Agent | mdpi.com |
Q & A
Q. What are the recommended methods for synthesizing carbamoyl peroxide in laboratory settings, and what safety protocols must be followed?
this compound synthesis typically involves the reaction of carbamoyl chloride with hydrogen peroxide under controlled conditions. Key steps include:
- Using anhydrous solvents to minimize hydrolysis.
- Maintaining low temperatures (0–5°C) to prevent uncontrolled exothermic reactions.
- Employing inert atmospheres (e.g., nitrogen or argon) to avoid peroxide decomposition . Safety protocols:
- Conduct small-scale trials to assess reaction hazards.
- Regularly test for peroxide concentration using iodometric titration or FTIR spectroscopy .
- Store intermediates in amber glass under inert gas, with clear labeling of opening and expiration dates .
Q. How should researchers detect and quantify peroxides in this compound samples?
Peroxide detection methods include:
- Iodometric titration : Measures active oxygen content via iodide oxidation .
- Test strips : Semiquantitative detection (e.g., Merckoquant® peroxide strips).
- Spectroscopic techniques : FTIR (C-O-O stretching at ~880 cm⁻¹) or NMR (characteristic shifts for peroxide bonds) . Threshold : Concentrations >10 ppm require immediate stabilization or disposal .
Q. What are the best practices for storing and handling this compound to minimize decomposition risks?
- Storage : Use airtight containers under inert gas (N₂ or Ar), away from light and heat sources. Label with dates of receipt, opening, and discard .
- Handling :
- Avoid contact with transition metals (e.g., iron, copper) that catalyze decomposition.
- Monitor evaporative loss and test peroxide levels before each use .
- Dispose of expired samples via EH&S-approved protocols (e.g., neutralization with ferrous sulfate) .
Advanced Research Questions
Q. How can researchers design experiments to study the decomposition kinetics of this compound under varying conditions?
Experimental design :
- Use differential scanning calorimetry (DSC) to measure thermal stability and activation energy.
- Vary parameters: temperature (25–60°C), solvent polarity, and presence of catalysts (e.g., Fe³⁺) . Data analysis :
- Apply Arrhenius equations to model rate constants.
- Compare experimental DSC data with computational predictions (e.g., DFT calculations of bond dissociation energies) . Safety : Conduct trials in a blast shield-equipped fume hood with remote monitoring .
Q. What computational approaches are suitable for predicting this compound’s reactivity and stability?
- DFT calculations : Optimize molecular geometry and calculate HOMO-LUMO gaps to assess susceptibility to radical-initiated decomposition .
- Molecular dynamics (MD) : Simulate solvent interactions and decomposition pathways under thermal stress.
- Software : Use Gaussian or WebMO with B3LYP/6-31G* basis sets. Validate models against experimental IR/NMR data .
Q. How can conflicting data on this compound’s biological interactions be resolved?
Case example : Discrepancies in reported cytotoxicity may arise from:
- Variability in peroxide concentration thresholds across cell lines.
- Differences in experimental conditions (e.g., pH, presence of antioxidants). Methodology :
- Standardize assays using a reference compound (e.g., hydrogen peroxide).
- Perform dose-response studies with multiple cell lines (e.g., HEK293, HeLa) and controls for intracellular ROS scavengers .
- Use LC-MS/MS to quantify decomposition byproducts in biological matrices .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
